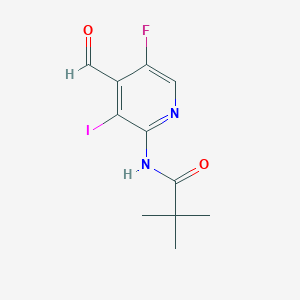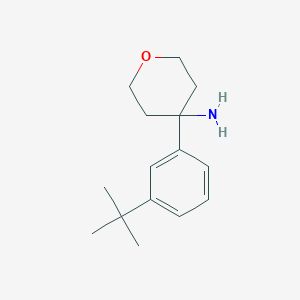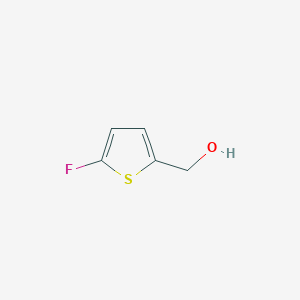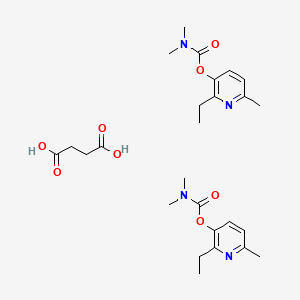![molecular formula C15H13N3O4S B1392913 7-トシル-7H-ピロロ[2,3-d]ピリミジン-4-カルボン酸メチル CAS No. 1261365-63-2](/img/structure/B1392913.png)
7-トシル-7H-ピロロ[2,3-d]ピリミジン-4-カルボン酸メチル
概要
説明
Methyl 7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate is a chemical compound with the empirical formula C15H13N3O4S and a molecular weight of 331.35 g/mol . This compound is part of the pyrrolo[2,3-d]pyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry .
科学的研究の応用
Methyl 7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate has several applications in scientific research:
作用機序
Target of Action
Methyl 7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate is a compound that has been identified as a potential multi-targeted kinase inhibitor . The primary targets of this compound are EGFR, Her2, VEGFR2, and CDK2 enzymes . These enzymes play crucial roles in cell signaling pathways that regulate cell growth and survival .
Mode of Action
The compound interacts with its targets (EGFR, Her2, VEGFR2, and CDK2 enzymes) by binding to them, thereby inhibiting their activity . This inhibition disrupts the normal functioning of the cell signaling pathways, leading to changes in cell growth and survival .
Biochemical Pathways
The affected pathways include those regulated by the target enzymes. For instance, EGFR, Her2, and VEGFR2 are involved in the regulation of cell growth and survival . CDK2 is involved in cell cycle regulation . The inhibition of these enzymes by the compound disrupts these pathways, leading to downstream effects such as cell cycle arrest and apoptosis .
Pharmacokinetics
The compound’s adme (absorption, distribution, metabolism, and excretion) properties would impact its bioavailability and efficacy .
Result of Action
The molecular and cellular effects of the compound’s action include the induction of cell cycle arrest and apoptosis in cancer cells . This is accompanied by an increase in proapoptotic proteins such as caspase-3 and Bax, and a downregulation of the anti-apoptotic protein Bcl-2 .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the presence of different halogen atoms on the phenyl ring of similar compounds has been shown to cause different effects on their antitubercular activity . .
生化学分析
Biochemical Properties
The compound interacts with several kinases, including epidermal growth factor receptor, human epidermal growth factor receptor 2, vascular endothelial growth factor receptor 2, and cyclin-dependent kinase 2 . These interactions inhibit the kinase activity, leading to the modulation of downstream signaling pathways. The nature of these interactions involves binding to the active site of the kinases, thereby preventing the phosphorylation of target proteins.
Cellular Effects
Methyl 7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate exerts various effects on different types of cells and cellular processes. One of the primary effects is the induction of apoptosis, a programmed cell death mechanism essential for maintaining cellular homeostasis. The compound has been shown to increase the levels of pro-apoptotic proteins, such as caspase-3 and Bax, while downregulating anti-apoptotic proteins like Bcl-2 .
Additionally, the compound influences cell signaling pathways, including the phosphatidylinositol-3 kinase and protein kinase B pathway. This pathway is critical for cell survival and proliferation. By inhibiting key components of this pathway, the compound can reduce cell proliferation and induce cell cycle arrest . These effects are particularly relevant in cancer cells, where uncontrolled cell growth is a hallmark.
Molecular Mechanism
The molecular mechanism of action of Methyl 7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate involves several key processes. The compound binds to the active sites of target kinases, inhibiting their activity. This binding is often competitive, meaning the compound competes with adenosine triphosphate for the active site .
In addition to kinase inhibition, the compound can also modulate gene expression. By affecting the activity of transcription factors and other regulatory proteins, it can alter the expression of genes involved in cell cycle regulation, apoptosis, and other critical cellular processes . These changes in gene expression contribute to the compound’s overall biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation .
Long-term exposure to the compound can lead to sustained inhibition of kinase activity and prolonged effects on cell signaling pathways. These effects have been observed in both in vitro and in vivo studies, where continuous treatment with the compound results in lasting changes in cellular function .
Dosage Effects in Animal Models
The effects of Methyl 7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate vary with different dosages in animal models. At lower doses, the compound effectively inhibits kinase activity and induces apoptosis without causing significant toxicity . At higher doses, the compound can exhibit toxic effects, including damage to normal tissues and organs .
Threshold effects have been observed, where a minimum effective dose is required to achieve the desired biological effects. Beyond this threshold, increasing the dose does not necessarily enhance the effects but may increase the risk of adverse reactions . These findings highlight the importance of optimizing dosage to balance efficacy and safety.
Metabolic Pathways
Methyl 7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate is involved in several metabolic pathways. The compound is metabolized by enzymes in the liver, where it undergoes various chemical transformations, including oxidation and conjugation . These metabolic processes can affect the compound’s bioavailability and activity.
The compound interacts with cofactors such as nicotinamide adenine dinucleotide phosphate and flavin adenine dinucleotide, which are essential for its metabolic conversion . These interactions can influence the compound’s effects on metabolic flux and metabolite levels, further contributing to its overall biological activity.
Transport and Distribution
The transport and distribution of Methyl 7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate within cells and tissues are critical for its biological effects. The compound is transported across cell membranes by specific transporters, including solute carrier family transporters . These transporters facilitate the compound’s entry into cells, where it can exert its effects.
Once inside the cells, the compound can accumulate in specific tissues and organelles, depending on its chemical properties and interactions with binding proteins . This localization can influence the compound’s activity and function, as well as its potential side effects.
Subcellular Localization
The subcellular localization of Methyl 7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate is an important factor in its activity. The compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . These mechanisms ensure that the compound reaches its intended site of action, where it can interact with target biomolecules.
For example, the compound may localize to the nucleus, where it can affect gene expression, or to the mitochondria, where it can influence apoptotic pathways . The precise localization of the compound can determine its specific effects on cellular function and overall biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate typically involves multiple steps. The reaction conditions often involve the use of reagents such as tosyl chloride and methanol under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
化学反応の分析
Types of Reactions
Methyl 7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the tosyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
類似化合物との比較
Similar Compounds
4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine: A similar compound used in the synthesis of selective Janus kinase 3 inhibitors.
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: Known for their potent and orally bioavailable inhibition of protein kinase B.
Uniqueness
Methyl 7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its tosyl group at the 7-position and methyl ester at the 4-carboxylate position make it a versatile intermediate for further chemical modifications .
特性
IUPAC Name |
methyl 7-(4-methylphenyl)sulfonylpyrrolo[2,3-d]pyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4S/c1-10-3-5-11(6-4-10)23(20,21)18-8-7-12-13(15(19)22-2)16-9-17-14(12)18/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NENJLLIGIYJWLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C(N=CN=C32)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30679102 | |
| Record name | Methyl 7-(4-methylbenzene-1-sulfonyl)-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30679102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261365-63-2 | |
| Record name | Methyl 7-(4-methylbenzene-1-sulfonyl)-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30679102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


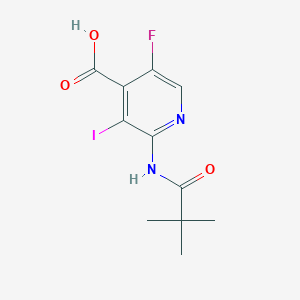
![6-Iodo-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-pyrano[3,2-b]pyridine](/img/structure/B1392832.png)
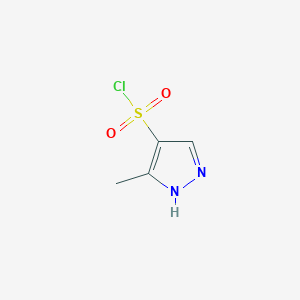
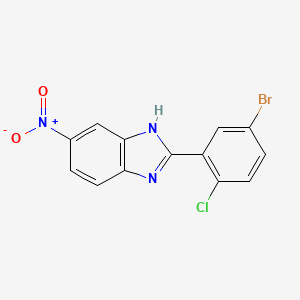
![Ethyl 7-cyclopropyl-2-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1392838.png)
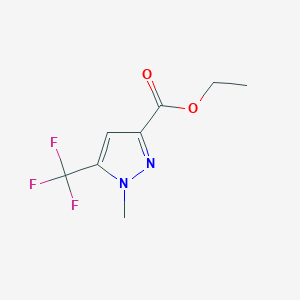

![6-methyl-4a,7a-dihydrothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1392843.png)
![N-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1392844.png)
